molecular formula C12H22O2 B1266762 Propyl 3-cyclohexylpropanoate CAS No. 16595-06-5

Propyl 3-cyclohexylpropanoate

Cat. No. B1266762
CAS RN: 16595-06-5
M. Wt: 198.3 g/mol
InChI Key: VJHKCGDZSIWOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like propyl 3-cyclohexylpropanoate often involves complex reactions such as cycloadditions. For instance, a cobalt(I)-catalyzed [2 + 2 + 2] cycloaddition reaction has been utilized to form polysubstituted 1,3-cyclohexadiene derivatives, showcasing a method that could be relevant for synthesizing structurally related compounds (Hilt, Paul, & Harms, 2008). Similarly, the synthesis of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules involves reactions between specific precursors, highlighting the synthetic pathways that could be explored for similar compounds (Savić et al., 2014).

Scientific Research Applications

Tissue Scaffold Materials

Propyl 3-cyclohexylpropanoate, in the form of Poly(propyl carbonate) (PPC), has been explored for its application in tissue scaffold materials. PPC was synthesized using heterogeneous catalysis and subjected to electrospinning to produce nanofibers. These fibers demonstrated a well-defined morphology suitable for tissue scaffolds, and their surface and bulk properties could be modified through low-power deep UV irradiations. This modification influenced plasma protein adsorption and allowed for the spatial control of biodegradation rates, crucial for managing host/implant interactions in vivo. PPC showed promising results in cell culture applications, with primary cells exhibiting good adhesion and viability on the scaffolds (Welle et al., 2007).

Chemical Synthesis and Characterization

A study involved synthesizing novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, including derivatives of propyl 3-cyclohexylpropanoate. These compounds were characterized and evaluated for their cytotoxic action on various tumor cell lines. The study highlighted the potent antitumor activity of these organic compounds, particularly against human glioma cells. The n-butyl ester derivative showcased significant toxicity toward glioma cells compared to rat astrocytes, indicating a potential application in targeted cancer therapy (Savić et al., 2014).

Catalytic Reactions and Polymer Synthesis

Propyl 3-cyclohexylpropanoate has been involved in studies related to catalytic reactions and polymer synthesis. For instance, cobalt-catalyzed intermolecular [2 + 2 + 2] cycloaddition reactions have been used to synthesize polysubstituted 1,3-cyclohexadiene derivatives, showcasing the potential of propyl 3-cyclohexylpropanoate in creating complex chemical structures (Hilt et al., 2008).

properties

IUPAC Name

propyl 3-cyclohexylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHKCGDZSIWOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937141
Record name Propyl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-cyclohexylpropanoate

CAS RN

16595-06-5
Record name NSC71482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 3-cyclohexylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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